BENGHE Foundational & Exploratory

Check Availability & Pricing

Key physical characteristics of Benzyl
tetrahydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Benzyl tetrahydro-2H-pyran-4-
Compound Name:
carboxylate

Cat. No.: B1290441

An In-depth Technical Guide to Benzyl
tetrahydro-2H-pyran-4-carboxylate

This guide provides a comprehensive overview of the key physical and chemical characteristics
of Benzyl tetrahydro-2H-pyran-4-carboxylate, a crucial heterocyclic building block in modern
organic synthesis. Designed for researchers, medicinal chemists, and drug development
professionals, this document synthesizes core data with practical, field-proven insights to
facilitate its effective application in the laboratory.

Introduction and Strategic Importance

Benzyl tetrahydro-2H-pyran-4-carboxylate (CAS No. 871022-58-1) is a versatile
intermediate valued in pharmaceutical and fine chemical synthesis.[1] Its structure uniquely
combines a stable, saturated tetrahydropyran (THP) ring with a benzyl ester functional group.
This configuration offers several strategic advantages in multi-step synthesis. The THP moiety
is a common scaffold in numerous bioactive molecules, conferring favorable pharmacokinetic
properties such as improved solubility and metabolic stability. The benzyl ester serves as a
robust protecting group for the carboxylic acid, which can be selectively cleaved under
standard hydrogenolysis conditions, ensuring orthogonality with many other protecting groups.
[1] This makes the molecule an ideal starting point for constructing complex molecular
architectures where precise control of reactivity is paramount.[1]
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Molecular Structure and Core Identifiers

The fundamental identity of a chemical compound is rooted in its structure and universally

recognized identifiers.
Caption: Molecular Structure of Benzyl tetrahydro-2H-pyran-4-carboxylate.

Table 1: Core Compound Identifiers

Property Value Source(s)

Benzyl oxane-4-
IUPAC Name N/A
carboxylate

CAS Number 871022-58-1 [1]
Molecular Formula C13H1603 [1]
Molecular Weight 220.26 g/mol [1112]

| MDL Number | MFCD11976280 |[1] |

Physicochemical Properties

A compound's physical properties dictate its handling, reaction conditions, and purification
strategies. While comprehensive experimental data for this specific molecule is not widely
published, the following table summarizes known values and expert-derived predictions based

on analogous structures.

Table 2: Key Physical Characteristics
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Rationale and Comparative

Property Value / Predicted Value e
ata

Colorless to pale yellow Typical for benzyl esters of
Appearance L. ) ) ) .
liquid or low-melting solid this molecular weight.

High molecular weight and

olarity suggest a high boilin
> 300 °C (Predicted at atm. P Y Sugd J J

Boiling Point point. The parent carboxylic
pressure) ) )
acid boils at 115 °C / 20
mmHg.
Melting Point Not available N/A

The analogous methyl ester,
) ) Methyl tetrahydro-2H-pyran-4-
Density ~1.1 g/cm?3 (Predicted) ]
carboxylate, has a density of

1.080 g/mL at 20 °C.[3]

The ester and aromatic

_ functionalities confer solubility
Soluble in CH2Clz, EtOAc,

Solubility THF, MeOH, EtOH. Insoluble

in water.

in common organic solvents,
while the overall nonpolar
character predicts poor

aqueous solubility.

| Storage | 2-8°C, dry, sealed | Recommended for maintaining long-term stability and
preventing hydrolysis.[1] |

Spectroscopic Profile: An Interpretive Analysis

Spectroscopic data provides a fingerprint of a molecule's structure. The following sections
detail the expected spectroscopic characteristics, providing a baseline for characterization and
reaction monitoring.

'H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is the most informative tool for routine structural confirmation. The
predicted chemical shifts (in CDCIs) are:
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0 7.30-7.40 ppm (multiplet, 5H): These signals correspond to the five protons of the
monosubstituted benzene ring of the benzyl group.

0 5.15 ppm (singlet, 2H): This sharp singlet arises from the two benzylic protons (-O-CHa-
Ph). Its integration value of 2H is a key diagnostic feature.

0 3.90-4.05 ppm (multiplet, 2H): These are the axial and equatorial protons on the carbons
adjacent to the ring oxygen (C2 and C6 positions) deshielded by the ether linkage.

0 3.40-3.55 ppm (multiplet, 2H): These signals correspond to the other two protons on the
carbons adjacent to the ring oxygen.

0 2.50-2.65 ppm (multiplet, 1H): This signal is from the methine proton at the C4 position,
adjacent to the carbonyl group.

0 1.70-1.95 ppm (multiplet, 4H): These signals represent the four protons on the C3 and C5
positions of the tetrahydropyran ring.

3C NMR Spectroscopy (Carbon NMR)

The 13C NMR spectrum confirms the carbon skeleton:

0 ~174 ppm: The carbonyl carbon of the ester group.

0 ~136 ppm: The quaternary aromatic carbon (C1) of the benzyl group.

0 ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic carbons (C2-C6) of the benzyl group.

0 ~68 ppm: Carbons adjacent to the ring oxygen (C2 and C6).

0 ~66 ppm: The benzylic carbon (-O-CH2-Ph).

0 ~41 ppm: The methine carbon at the C4 position.

0 ~34 ppm: Carbons at the C3 and C5 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups:
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e ~3030 cm~* (weak-medium): Aromatic C-H stretching.

e ~2950, 2860 cm~* (medium-strong): Aliphatic C-H stretching from the THP ring and benzylic
methylene.

e ~1735 cm~1 (strong): A very prominent peak corresponding to the C=0 (ester) stretching
vibration. This is a critical diagnostic peak.

e ~1450-1600 cm~1 (variable): Aromatic C=C ring stretching absorptions.

e ~1100-1250 cm™1 (strong): C-O stretching from the ester and the ether linkages of the THP
ring.

Experimental Protocol: Synthesis via Fischer
Esterification

The most direct and common synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate is the
acid-catalyzed esterification of its parent carboxylic acid. This self-validating protocol includes
in-process checks to ensure reaction completion.
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Combine Reactants:
Tetrahydro-2H-pyran-4-carboxylic acid
Benzyl Alcohol (excess)
Toluene (solvent)

'

Add Catalyst:
Conc. H2SO0a4 (catalytic)

i

Heat to Reflux with Dean-Stark Trap
(Azeotropically removes water)

:

Monitor by TLC
(Check for consumption of starting acid)

eaction Complete

Aqueous Workup:
1. Cool to RT
2. Quench with NaHCOs (aq)
3. Separate layers

'

Extract Aqueous Layer
(with Ethyl Acetate)

:

Dry Combined Organic Layers
(over anhydrous Naz2S0a)

i

Purify by Column Chromatography
(Silica gel, Hexanes/EtOAc gradient)

Characterize Final Product
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Workflow for the Synthesis of Benzyl tetrahydro-2H-pyran-4-carboxylate.
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Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux
condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq),
and toluene (approx. 0.2 M concentration).

o Causality: Benzyl alcohol is used in excess to drive the equilibrium towards the product,
according to Le Chatelier's principle. Toluene serves as a solvent and an azeotroping
agent to remove the water byproduct.

o Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

o Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid,
rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to
nucleophilic attack by the hydroxyl group of benzyl alcohol.

o Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing
a visual indicator of reaction progress.

o Trustworthiness: The reaction is self-validating. The theoretical amount of water to be
collected is 1.0 equivalent. Collection of this amount indicates the reaction is nearing
completion.

e Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl
acetate mobile phase. Visualize with a potassium permanganate stain. The reaction is
complete when the starting carboxylic acid spot is no longer visible.

e Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour it into
a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

o Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates
any remaining carboxylic acid, moving it into the aqueous layer.

o Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with ethyl
acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium
sulfate.
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« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude oil via flash column chromatography on silica gel, typically using a gradient
of ethyl acetate in hexanes.

o Final Characterization: Combine the pure fractions and remove the solvent in vacuo to yield
the final product. Confirm its identity and purity using the spectroscopic methods detailed in
Section 4.

Safe Handling and Storage

While specific hazard data for this compound is limited, prudent laboratory practices for
handling benzyl esters should be followed.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

o Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.

o Storage: Store in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8°C
to ensure long-term chemical stability.[1]

Conclusion

Benzyl tetrahydro-2H-pyran-4-carboxylate is a high-value synthetic intermediate with well-
defined structural and spectroscopic characteristics. Its strategic utility in organic synthesis,
particularly for pharmaceuticals, is underscored by the stable THP core and the readily
cleavable benzyl ester. Understanding its core physical properties and employing robust,
validated synthetic protocols are key to leveraging this versatile molecule to its full potential in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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